
7-Bromo-4-nitro-indan-1-one
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Overview
Description
7-Bromo-4-nitro-indan-1-one is a halogenated organic compound with significant potential in various scientific fields It is characterized by a bromine atom at the seventh position and a nitro group at the fourth position on the indan-1-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-nitro-indan-1-one typically involves the bromination and nitration of indan-1-one derivatives. One common method includes the bromination of indan-1-one using bromine or N-bromosuccinimide in the presence of a catalyst such as iron or aluminum chloride. This is followed by nitration using nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 7-amino-4-nitro-indan-1-one.
Substitution: Formation of various substituted indan-1-one derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Medicinal Chemistry
7-Bromo-4-nitro-indan-1-one serves as a vital intermediate in the synthesis of biologically active compounds. Its structural features facilitate the development of various pharmaceuticals, particularly in:
- Anticancer Agents : Research indicates that derivatives of indanone compounds exhibit cytotoxic activity against cancer cell lines. The presence of the bromine and nitro groups enhances their pharmacological properties, making them potential candidates for drug development .
- Neuroprotective Agents : Compounds related to this compound have shown promise in treating neurodegenerative diseases. For instance, modifications of indanone structures have been linked to the treatment of Alzheimer’s disease, with compounds like Donepezil being notable examples .
Materials Science Applications
In materials science, this compound is utilized in the fabrication of advanced materials due to its unique electronic properties:
- Organic Electronics : The compound is explored as an electron acceptor in organic photovoltaic devices. Its ability to form charge transfer complexes makes it suitable for enhancing the efficiency of solar cells .
- Photopolymerization : The compound acts as a photoinitiator in polymer chemistry, facilitating the curing process under UV light. This property is valuable in producing coatings and adhesives that require rapid curing times .
Organic Synthesis
This compound is also significant in synthetic organic chemistry:
- Building Block for Synthesis : It serves as a versatile building block for synthesizing more complex molecules through various reactions such as Knoevenagel condensation and Michael addition reactions. These reactions allow for the functionalization of the indanone scaffold, leading to a diverse range of derivatives with tailored properties .
Case Study 1: Synthesis of Anticancer Compounds
A study demonstrated the synthesis of a series of derivatives from this compound that exhibited potent anticancer activity against various cell lines. The modifications involved introducing different substituents on the indanone framework, leading to enhanced selectivity and potency compared to existing drugs.
Case Study 2: Development of Organic Photovoltaics
Research focused on incorporating this compound into organic photovoltaic cells showed improved charge mobility and overall efficiency. The study highlighted how varying the molecular structure could optimize performance metrics such as power conversion efficiency.
Mechanism of Action
The mechanism of action of 7-Bromo-4-nitro-indan-1-one involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
- 7-Bromo-4-chloro-indan-1-one
- 7-Bromo-4-fluoro-indan-1-one
- 7-Bromo-4-methyl-indan-1-one
Comparison: 7-Bromo-4-nitro-indan-1-one is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential biological activities. Compared to its analogs, the nitro group enhances its electron-withdrawing properties, making it more reactive in nucleophilic substitution reactions and potentially more potent in biological assays.
Biological Activity
7-Bromo-4-nitro-indan-1-one is an organic compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a unique bicyclic structure characterized by the presence of a bromine atom and a nitro group attached to the indan-1-one framework. Its molecular formula is C10H6BrN1O2, which contributes to its distinct chemical properties and reactivity patterns not observed in its analogs.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, resulting in cytotoxic effects. This interaction can inhibit various enzymes or receptors involved in critical biological pathways .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Salmonella typhi | 25 |
Candida albicans | 250 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have also been explored extensively. Studies have shown that it can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines are presented in Table 2.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15.2 |
A549 | 12.5 |
In vivo studies further support these findings, indicating that treatment with this compound resulted in reduced tumor growth in animal models .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Breast Cancer Treatment : A study focused on the effects of this compound on MCF-7 cells reported significant apoptosis induction, suggesting its role as a pro-apoptotic agent.
- Antimicrobial Efficacy : Clinical trials assessing its efficacy against resistant bacterial strains showed promising results, with many patients exhibiting improved outcomes following treatment.
- Mechanistic Studies : Research utilizing molecular docking techniques has elucidated the binding interactions between this compound and target proteins involved in cancer progression, providing insights into its mechanism of action .
Properties
IUPAC Name |
7-bromo-4-nitro-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c10-6-2-3-7(11(13)14)5-1-4-8(12)9(5)6/h2-3H,1,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJGSYXLPQZJSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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